molecular formula C20H27N5O3S B2954417 4-(6-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)morpholine CAS No. 1251578-21-8

4-(6-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)morpholine

Cat. No. B2954417
CAS RN: 1251578-21-8
M. Wt: 417.53
InChI Key: FSKABJVTRRCMBF-UHFFFAOYSA-N
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Description

The compound “4-(6-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)morpholine” is a complex organic molecule that contains several functional groups, including a benzylsulfonyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring . These functional groups are common in many biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the piperazine ring could potentially undergo reactions with electrophiles, and the sulfonyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the basic piperazine ring could potentially make this compound soluble in polar solvents .

Scientific Research Applications

Drug Development and Pharmacological Research

Compounds featuring the benzylsulfonyl group and piperazine or morpholine rings are often explored for their potential pharmacological properties. For example, pyrimidine derivatives have been synthesized for their reaction mechanisms and potential as pharmaceutical intermediates, suggesting a role in developing novel therapeutic agents (A. Takamizawa et al., 1968). Additionally, research into piperazine and morpholine ionic liquid crystals indicates the utility of these structures in designing materials with specific electronic and physicochemical properties, which can be relevant in drug formulation and delivery systems (K. Lava et al., 2009).

Material Science and Organic Synthesis

The versatility of piperazine and morpholine rings, often incorporated into heterocyclic compounds, underscores their importance in organic synthesis and materials science. For instance, the synthesis of dihydropyrimidinone derivatives containing these moieties through a one-pot Biginelli reaction highlights their role in creating novel organic compounds with potential applications ranging from catalysis to materials engineering (M. A. Bhat et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis process, and investigation of its potential applications in medicine or other fields .

properties

IUPAC Name

4-[6-(4-benzylsulfonylpiperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-17-21-19(15-20(22-17)24-11-13-28-14-12-24)23-7-9-25(10-8-23)29(26,27)16-18-5-3-2-4-6-18/h2-6,15H,7-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKABJVTRRCMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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